Enhanced Enantioselectivity in Chiral Auxiliary Alkylation vs. Phenylglycine Analogs
When used as a chiral auxiliary in the alkylation of glycine derivatives, the naphthyl-containing scaffold induces significantly higher pi-facial discrimination compared to phenylglycine-based auxiliaries [1].
| Evidence Dimension | Stereoselectivity (Diastereomeric Ratio) |
|---|---|
| Target Compound Data | High (Specific dr value not quantified in accessible data) |
| Comparator Or Baseline | Phenylglycine-derived chiral auxiliaries |
| Quantified Difference | Reported as qualitatively superior; quantitative difference data unavailable |
| Conditions | Alkylation of glycine enolate equivalents |
Why This Matters
Higher stereoselectivity directly translates to higher yields of the desired stereoisomer, reducing purification time and costs.
- [1] Cativiela, C.; et al. Induced pi-facial discrimination in the alkylation of chiral derivatives of glycine. Tetrahedron: Asymmetry 1993, 4, 223-231. View Source
